Cas no 51572-92-0 (O-(2-Nitrobenzyl)hydroxylamine hydrochloride)
O-(2-Nitrobenzyl)hydroxylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- O-(2-Nitrobenzyl)hydroxylamine hydrochloride
- 1-[(AMINOOXY)METHYL]-2-NITROBENZENE HYDROCHLORIDE
- Hydroxylamine,O-[(2-nitrophenyl)methyl]-, hydrochloride (1:1)
- O-[(2-nitrophenyl)methyl]hydroxylamine,hydrochloride
- o-nitrobenzyloxylamine hydrochloride
- BQIQHXAETAYODF-UHFFFAOYSA-N
- DTXSID50623945
- O-[(2-nitrophenyl)methyl]hydroxylamine hydrochloride
- FT-0680120
- O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
- SB77716
- O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride
- SCHEMBL1715667
- SY281883
- CS-0453195
- A871234
- 1-[(ammoniooxy)methyl]-2-nitrobenzene chloride
- AKOS005069777
- O-(2-nitrobenzyl)hydroxylaminehydrochloride
- J-523792
- MFCD01114577
- 51572-92-0
- 1G-928
-
- MDL: MFCD01114577
- Inchi: 1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
- InChI Key: BQIQHXAETAYODF-UHFFFAOYSA-N
- SMILES: Cl.O(CC1C=CC=CC=1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 204.03000
- Monoisotopic Mass: 204.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1A^2
Experimental Properties
- Melting Point: 164-170°C
- Boiling Point: 352.5°C at 760 mmHg
- Flash Point: 167°C
- PSA: 81.07000
- LogP: 3.01060
O-(2-Nitrobenzyl)hydroxylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140215-1g |
O-(2-Nitrobenzyl)hydroxylamine hydrochloride |
51572-92-0 | 95% | 1g |
$615.06 | 2023-09-01 | |
| Alichem | A019140215-5g |
O-(2-Nitrobenzyl)hydroxylamine hydrochloride |
51572-92-0 | 95% | 5g |
$1425.52 | 2023-09-01 | |
| abcr | AB158419-500 mg |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride; . |
51572-92-0 | 500 mg |
€290.20 | 2023-07-20 | ||
| abcr | AB158419-1 g |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride; . |
51572-92-0 | 1 g |
€439.20 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1195745-1g |
O-(2-Nitrobenzyl)hydroxylamine Hydrochloride |
51572-92-0 | 95% | 1g |
$615 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523862-1g |
O-(2-nitrobenzyl)hydroxylamine hydrochloride |
51572-92-0 | 98% | 1g |
¥5241.00 | 2024-05-10 | |
| Key Organics Ltd | 1G-928-1MG |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride |
51572-92-0 | >95% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 1G-928-5MG |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride |
51572-92-0 | >95% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 1G-928-10MG |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride |
51572-92-0 | >95% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 1G-928-0.5G |
1-[(Ammoniooxy)methyl]-2-nitrobenzene chloride |
51572-92-0 | >95% | 0.5g |
£150.00 | 2025-02-09 |
O-(2-Nitrobenzyl)hydroxylamine hydrochloride Suppliers
O-(2-Nitrobenzyl)hydroxylamine hydrochloride Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on O-(2-Nitrobenzyl)hydroxylamine hydrochloride
O-(2-Nitrobenzyl)hydroxylamine Hydrochloride (CAS No.51572-92-0): A Versatile Compound in Medicinal Chemistry
O-(2-Nitrobenzyl)hydroxylamine hydrochloride, with the CAS No.51572-92-0, is a critical compound in the field of medicinal chemistry that has garnered significant attention for its unique chemical properties and potential applications in drug discovery. This compound belongs to the class of hydroxylamine derivatives, which are known for their ability to act as electrophilic agents in various chemical reactions. The hydroxylamine hydrochloride moiety contributes to its solubility and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
Recent studies have highlighted the importance of O-(2-Nitrobenzyl)hydroxylamine hydrochloride in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its utility as a building block for the creation of nitroaryl-based compounds with potential anti-inflammatory properties. The 2-nitrobenzyl group, a key structural component, is recognized for its ability to modulate biological activity through interactions with specific molecular targets.
The CAS No.51572-92-0 compound exhibits distinct chemical behavior due to the presence of the hydroxylamine functional group. This group is capable of forming hydrogen bonds with various biological macromolecules, which is a crucial factor in its pharmacological activity. Researchers have also explored its role in the design of prodrugs, where the hydroxylamine hydrochloride moiety can be cleaved in vivo to release active metabolites. This property has been leveraged in the development of targeted drug delivery systems.
Advancements in synthetic methodologies have further enhanced the utility of O-(2-Nitrobenzyl)hydroxylamine hydrochloride. A 2024 study published in Organic & Biomolecular Chemistry described a novel catalytic approach to synthesize this compound with high efficiency. The use of green chemistry principles in its production has also been emphasized, aligning with the growing demand for sustainable pharmaceutical processes. This development is particularly relevant in the context of hydroxylamine derivatives being used as precursors for environmentally friendly drug formulations.
The hydroxylamine hydrochloride component of this compound plays a dual role in its chemical reactivity. It can act as a nucleophile in electrophilic substitution reactions, which is vital for the formation of complex molecular structures. Additionally, its ability to participate in redox reactions has been explored in the context of antioxidant therapies. Recent research has shown that compounds derived from O-(2-Nitrobenzyl)hydroxylamine hydrochloride may exhibit protective effects against oxidative stress, a factor that is increasingly recognized in the treatment of neurodegenerative diseases.
Applications of O-(2-Nitrobenzyl)hydroxylamine hydrochloride extend beyond traditional pharmaceutical uses. In the field of materials science, its unique chemical properties have been utilized in the development of smart polymers capable of responding to environmental stimuli. These materials find applications in controlled drug release and tissue engineering, areas where the hydroxylamine hydrochloride functionality enables dynamic molecular interactions.
Current research trends indicate a growing interest in the 2-nitrobenzyl group's potential in modulating enzyme activity. A 2023 study in ACS Chemical Biology reported that derivatives of O-(2-Nitrobenzyl)hydroxylamine hydrochloride can inhibit specific enzymatic pathways linked to cancer progression. This finding underscores the importance of CAS No.51572-92-0 in the design of targeted therapies for oncology.
The hydroxylamine hydrochloride moiety also plays a role in the development of imaging agents for diagnostic purposes. Researchers have explored its ability to form stable complexes with metal ions, which is essential for creating contrast agents used in magnetic resonance imaging (MRI). The 2-nitrobenzyl group's electronic properties contribute to the stability and solubility of these complexes, enhancing their utility in medical diagnostics.
Challenges in the application of O-(2-Nitrobenzyl)hydroxylamine hydrochloride include the need for precise control over its chemical reactivity to ensure optimal therapeutic outcomes. Ongoing studies are focused on optimizing synthetic pathways to improve the yield and purity of this compound. Additionally, efforts are being made to enhance its bioavailability through the development of novel formulations that leverage its hydroxylamine hydrochloride properties.
In conclusion, O-(2-Nitrobenzyl)hydroxylamine hydrochloride (CAS No.51572-92-0) represents a significant advancement in medicinal chemistry. Its unique chemical properties and versatility in various applications underscore its importance in drug discovery and development. As research continues to uncover new potential uses for this compound, its role in the pharmaceutical industry is expected to expand, contributing to the creation of innovative therapeutic solutions.
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